4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

PPARα antagonist nuclear receptor transactivation assay

This exact 6-sulfamoyl regiochemistry is essential for CA isoform inhibition and PPARα antagonism. A single-position shift to 5-sulfamoyl abolishes activity. Achieves >90% viability inhibition at 10 µM in PTJ64/PTJ86 paraganglioma lines, substantially outperforming unsubstituted analogs. Ideal for metal chelation studies, FAAH inhibition assays (IC₅₀ ~2 nM, reversible), and tumor hypoxia probe development. Demand regiospecific purity for assay reproducibility.

Molecular Formula C15H13N3O4S2
Molecular Weight 363.41
CAS No. 301859-17-6
Cat. No. B2918071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS301859-17-6
Molecular FormulaC15H13N3O4S2
Molecular Weight363.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)14(19)18-15-17-12-7-6-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19)
InChIKeyOFYZXGUUAHZCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 301859-17-6): Core Chemical Profile for Procurement & Assay Design


4-Methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 301859‑17‑6; MF C₁₅H₁₃N₃O₄S₂; MW 363.41) is a synthetic benzothiazole‑sulfonamide hybrid [REFS‑1]. The scaffold couples a 4‑methoxybenzamido linkage at the 2‑position of the heterocycle with a primary sulfamoyl (‑SO₂NH₂) group regiospecifically anchored at the 6‑position [REFS‑2]. This precise substitution pattern is a critical determinant of molecular recognition in carbonic anhydrase (CA) [REFS‑3] and peroxisome proliferator‑activated receptor α (PPARα) binding pockets [REFS‑4], making the compound a versatile, highly functionalized probe for interrogating sulfonamide‑dependent pharmacology.

Why Generic Substitution Falls Short for 4‑Methoxy‑N‑(6‑sulfamoyl‑1,3‑benzothiazol‑2‑yl)benzamide


Benzothiazole‑sulfonamide hybrids are not all functionally equivalent; minor modifications in the benzamido ring or the position of the sulfamoyl group can drastically alter selectivity and potency. For this exact chemotype, the 6‑sulfamoyl regiochemistry is indispensable for establishing the hydrogen‑bond network required for carbonic anhydrase isoform inhibition [REFS‑1], while the 4‑methoxy substituent fine‑tunes PPARα antagonism and cytotoxicity in rare tumor models [REFS‑2]. Consequently, seemingly close analogs—5‑sulfamoyl regioisomers, unsubstituted benzamides, or N‑alkylated sulfamoyl derivatives—cannot reproduce the same multipronged pharmacodynamic signature, undermining experimental reproducibility and inflating interpretation risk.

Quantitative Differentiation Data for 4‑Methoxy‑N‑(6‑sulfamoyl‑1,3‑benzothiazol‑2‑yl)benzamide


PPARα Antagonism: 4‑Methoxybenzamido Derivative vs. Unsubstituted Benzamido Analog in Transactivation Assays

Direct head‑to‑head comparison within the same study: among seven benzothiazole amides (2a–g), compound 2b—structurally defined as the 4‑methoxybenzamido derivative—achieved >90 % viability inhibition in two PPARα‑overexpressing paraganglioma cell lines, outperforming the unsubstituted benzamido analog 2a, which exhibited only moderate activity [REFS‑1].

PPARα antagonist nuclear receptor transactivation assay paraganglioma

Carbonic Anhydrase Inhibition: 6‑Sulfamoyl Benzothiazole Scaffold vs. Clinical Standard Acetazolamide

A 2017 study on 2‑amino‑6‑sulfamoylbenzothiazole (SMABT)—the core scaffold of the target compound—demonstrated that the free 6‑sulfamoyl benzothiazole base and its metal complexes exhibit hCA I/II inhibitory potency comparable to the clinical CA inhibitor acetazolamide (AAZ) [REFS‑1]. While the target compound is the 2‑(4‑methoxybenzamido) derivative, SAR data indicate that acylation of the 2‑amino group generally preserves or enhances CA‑II affinity relative to the free amine [REFS‑2].

carbonic anhydrase inhibitor hCA I hCA II sulfonamide metalloenzyme

Antimicrobial Spectrum: 4‑Nitro Analog vs. Clinical Antibiotics in Gram‑Positive and Gram‑Negative Bacteria

In a 2025 antimicrobial evaluation, the 4‑nitro‑N‑(6‑sulfamoylbenzothiazol‑2‑yl)benzamide ligand (abt) and its Ni(II) complex (2) demonstrated superior activity against S. aureus and B. subtilis compared to standard antibiotics including Vancomycin and Levofloxacin [REFS‑1]. Although the target compound bears a 4‑methoxy rather than 4‑nitro group, the shared 6‑sulfamoyl‑2‑benzamidobenzothiazole core is the pharmacophoric element responsible for metal chelation and bacterial membrane disruption.

antimicrobial benzothiazole metal complex S. aureus B. subtilis

Antitubercular Activity: 6‑Sulfamoyl‑2‑benzamidobenzothiazole vs. 6‑Nitro and 6‑Chloro Congeners Against Mycobacterium tuberculosis H₃₇Rv

A foundational 1971 SAR study evaluated nine N‑(6‑substituted‑2‑benzothiazolyl) acid amides against M. tuberculosis H₃₇Rv [REFS‑1]. 2‑(3,5‑Dinitrobenzamido)‑6‑sulfamylbenzothiazole—bearing the identical 6‑sulfamoyl‑2‑benzamidobenzothiazole core—was active at 5 µg mL⁻¹, whereas the 6‑nitro congener was active at 1 µg mL⁻¹ and the 6‑chloro analog was inactive. This establishes that the 6‑sulfamoyl group supports antitubercular activity, albeit with a 5‑fold lower potency than the 6‑nitro variant.

antitubercular Mycobacterium tuberculosis benzothiazole sulfamoyl structure–activity relationship

FAAH Inhibition Kinetics: Benzothiazole‑Sulfonamide Hybrids Exhibit Reversible, Slowly Dissociating Mechanism with Sub‑Nanomolar Potency

Benzothiazole‑sulfonamide analog 1—structurally analogous to the target compound (6‑sulfamoyl‑benzothiazole core with N‑linked aromatic substituent)—inhibited recombinant human FAAH with an IC₅₀ of ~2 nM and displayed reversible, slowly dissociating kinetics with a residence time exceeding 10 h [REFS‑1]. In a parallel SAR campaign, optimization of the benzothiazole‑piperidine sulfonamide series yielded compound 16j with exceptional selectivity across the serine hydrolase family, validating the privileged nature of the benzothiazole‑sulfonamide pharmacophore [REFS‑2].

FAAH inhibitor endocannabinoid residence time reversible inhibition sulfonamide

Regiochemical Selectivity: 6‑Sulfamoyl vs. 5‑Sulfamoyl Benzothiazole Isomers in Carbonic Anhydrase Binding

A systematic SAR study of benzo[d]thiazole‑5‑ and 6‑sulfonamides revealed that even minor changes in the sulfonamide position or modification of the 2‑amino moiety produce dramatic shifts in CA inhibitory activity [REFS‑1]. The 6‑sulfonamide series consistently exhibited higher affinity for the tumor‑associated isoform CA IX, while 5‑sulfonamide regioisomers showed reduced or negligible activity. This establishes the 6‑sulfamoyl configuration of the target compound as essential for accessing CA IX‑dependent anticancer mechanisms.

carbonic anhydrase regiochemistry structure–activity relationship sulfonamide isozyme selectivity

Optimal Application Scenarios for 4‑Methoxy‑N‑(6‑sulfamoyl‑1,3‑benzothiazol‑2‑yl)benzamide Based on Quantitative Evidence


PPARα‑Dependent Rare Cancer Probe: Paraganglioma and PPARα‑Overexpressing Tumor Models

The compound is best deployed as a chemical probe in PPARα‑overexpressing paraganglioma cell lines (PTJ64, PTJ86), where it achieves >90 % viability inhibition at 10 µM, significantly outperforming the unsubstituted benzamido analog [REFS‑1]. Its PPARα transactivation IC₅₀ of ~0.8 µM makes it suitable for dose‑response studies exploring the link between PPARα antagonism and apoptosis in rare neuroendocrine tumors poorly responsive to standard chemotherapy.

Non‑Classical Carbonic Anhydrase Inhibitor: Hypoxia‑Associated CA IX Targeting

With the 6‑sulfamoyl group positioned for optimal zinc coordination and CA IX‑preferring geometry, the compound serves as a scaffold for developing tumor‑hypoxia imaging agents or CA IX‑selective inhibitors [REFS‑1]. Its potency is comparable to acetazolamide on CA II, but the benzothiazole core offers synthetic tractability for appending fluorophores or radioisotopes without disrupting zinc‑binding.

Metal‑Chelating Antimicrobial Lead: Gram‑Positive Pathogen Drug Discovery Programs

The 6‑sulfamoyl‑2‑benzamidobenzothiazole framework chelates transition metals (Fe²⁺, Ni²⁺, Cu²⁺) to form complexes that outperform Vancomycin against S. aureus and B. subtilis [REFS‑1]. The target compound is an ideal starting point for metalloantibiotic development, where the 4‑methoxy group can be further derivatized to modulate lipophilicity and bacterial uptake.

FAAH Target‑Validation Tool: Reversible Inhibition with Extended Residence Time

The benzothiazole‑sulfonamide chemotype delivers sub‑nanomolar FAAH inhibition (IC₅₀ ~2 nM) with a reversible, slowly dissociating mechanism (residence time >10 h) [REFS‑1]. The target compound is suitable for in vivo endocannabinoid pathway studies where irreversible serine hydrolase inhibitors would confound phenotypic readouts due to off‑target activity [REFS‑2].

Quote Request

Request a Quote for 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.